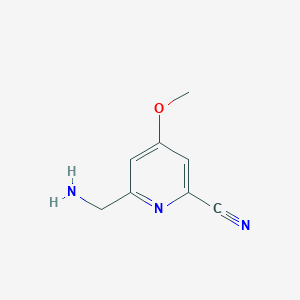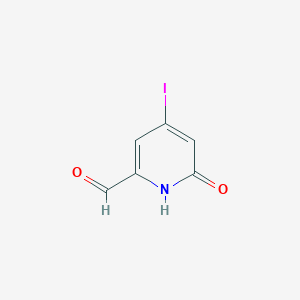
6-Hydroxy-4-iodopyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4-iodopyridine-2-carbaldehyde is a chemical compound with the molecular formula C6H4INO2 and a molecular weight of 249.01 g/mol . This compound is a derivative of pyridine, featuring both hydroxyl and iodide functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-iodopyridine-2-carbaldehyde typically involves the iodination of 6-hydroxy-2-pyridinecarbaldehyde. One common method includes the reaction of 6-hydroxy-2-pyridinecarbaldehyde with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the 4-position of the pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4-iodopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: 6-Hydroxy-4-iodopyridine-2-carboxylic acid.
Reduction: 6-Hydroxy-4-iodopyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Hydroxy-4-iodopyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridine derivatives.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4-iodopyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and iodide groups enable the compound to participate in hydrogen bonding and halogen bonding interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to changes in biological processes. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromopyridine-2-carbaldehyde: Similar in structure but with a bromine atom instead of iodine.
6-Hydroxy-2-pyridinecarbaldehyde: Lacks the iodide group, making it less reactive in certain substitution reactions.
Uniqueness
6-Hydroxy-4-iodopyridine-2-carbaldehyde is unique due to the presence of both hydroxyl and iodide groups on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis and biological applications. The iodide group, in particular, allows for selective substitution reactions that are not possible with other halogenated pyridine derivatives .
Propriétés
Formule moléculaire |
C6H4INO2 |
|---|---|
Poids moléculaire |
249.01 g/mol |
Nom IUPAC |
4-iodo-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4INO2/c7-4-1-5(3-9)8-6(10)2-4/h1-3H,(H,8,10) |
Clé InChI |
GPEOOTOBHZVGLF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


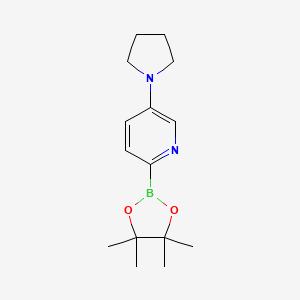
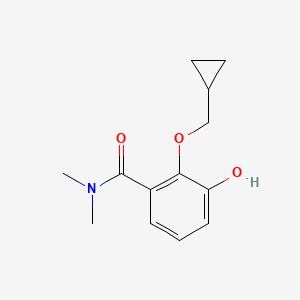
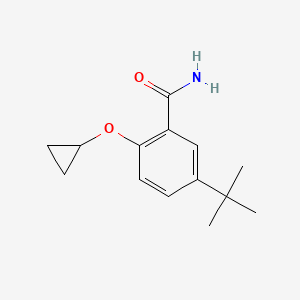
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
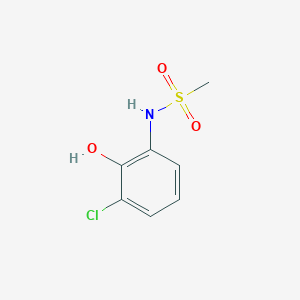
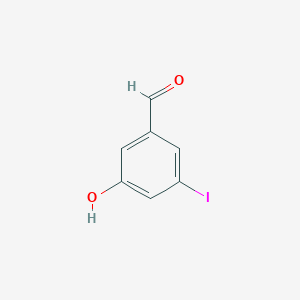
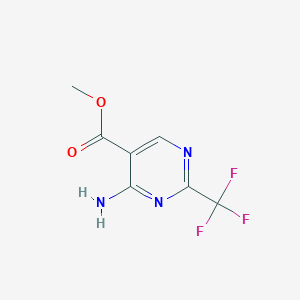
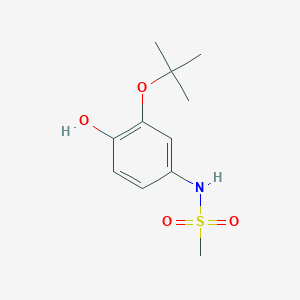


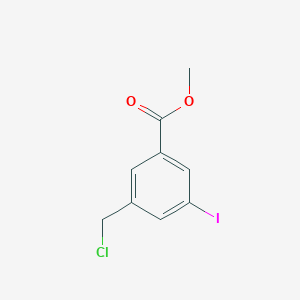
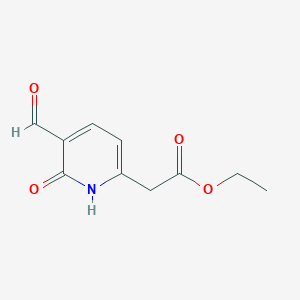
![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
